molecular formula C11H10ClN B184714 2-Chloro-3,7-dimethylquinoline CAS No. 73863-46-4

2-Chloro-3,7-dimethylquinoline

Cat. No.: B184714
CAS No.: 73863-46-4
M. Wt: 191.65 g/mol
InChI Key: VRCFMOSCDFQGJA-UHFFFAOYSA-N
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Description

2-Chloro-3,7-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN. It belongs to the quinoline family, which is known for its wide range of biological and pharmacological activities. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the third and seventh positions on the quinoline ring.

Scientific Research Applications

2-Chloro-3,7-dimethylquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, anticancer, and antimicrobial agents.

    Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed, and H318 - Causes serious eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,7-dimethylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the reaction of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,7-dimethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Various substituted quinoline derivatives.

    Oxidation Reactions: Hydroxyquinoline or quinoline ketones.

    Reduction Reactions: Dihydroquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-3,7-dimethylquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6,7-dimethylquinoline
  • 4,7-Dichloro-2-methylquinoline
  • 2-Chloro-3-chloromethyl-6,7-dimethylquinoline

Uniqueness

2-Chloro-3,7-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methyl groups influences its reactivity and interaction with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-3,7-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCFMOSCDFQGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357249
Record name 2-chloro-3,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73863-46-4
Record name 2-chloro-3,7-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73863-46-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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